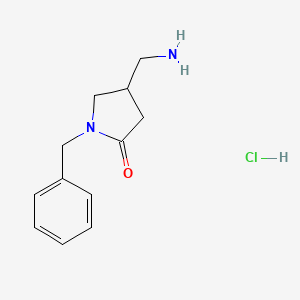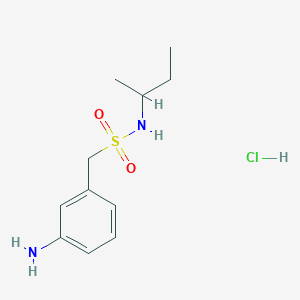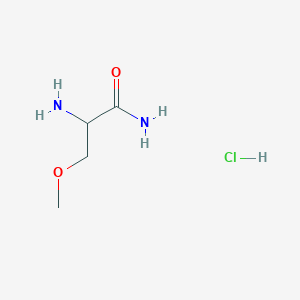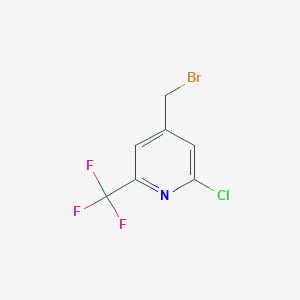
4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of halogenated heterocycles . It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound and its derivatives can be achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can undergo electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones . It can also participate in the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Functionalization
This compound serves as a versatile precursor in the synthesis of complex molecules. For instance, its utilization in the logistic preparation of isomeric halopyridinecarboxylic acids illustrates its flexibility in organic synthesis. The strategic conversion of 2-chloro-4-(trifluoromethyl)pyridine into various carboxylic acids, leveraging different precursors for optimized synthesis pathways, highlights its role in facilitating targeted functionalization and derivative formation (Cottet & Schlosser, 2004). Moreover, the methodical deprotonation and subsequent carboxylation of similar compounds underscore their importance in regioselective functionalization, contributing to the development of compounds with potential application in pharmaceuticals and agrochemicals (Cottet et al., 2004).
Materials Science
In materials science, the compound finds application in the design and synthesis of novel ligands. For example, its reaction with dipicolylamine yields complex ligands capable of binding metal centers, paving the way for the synthesis of materials with unique magnetic and optical properties (Tovee et al., 2010). Such materials have potential applications in catalysis, molecular electronics, and as sensors.
Chemical Analysis and Spectroscopy
Spectroscopic studies, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, have been conducted on similar bromo- and chloro-trifluoromethyl pyridines. These studies aid in understanding their structural and electronic characteristics, which are crucial for their application in various fields such as the development of analytical methods and understanding the interaction with biological macromolecules. Density Functional Theory (DFT) studies further elucidate their optical and electronic properties, contributing to the design of new materials and molecules with desired characteristics (Vural & Kara, 2017).
Safety and Hazards
4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that bromomethyl compounds often participate in carbon-carbon bond forming reactions .
Mode of Action
The compound 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine likely participates in carbon-carbon bond forming reactions such as the Suzuki–Miyaura cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction would depend on the specific context in which the reaction is taking place.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical context in which it is used. As a participant in the Suzuki–Miyaura cross-coupling reaction, it could contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment could significantly impact the compound’s action.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHISFXCMQUNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101219087 | |
| Record name | 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227575-01-0 | |
| Record name | 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227575-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101219087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


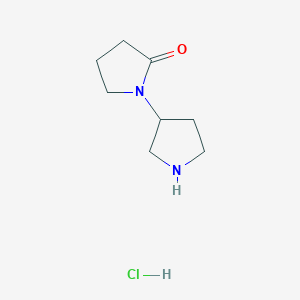
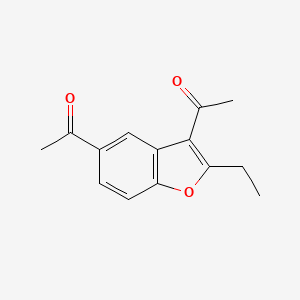
![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)
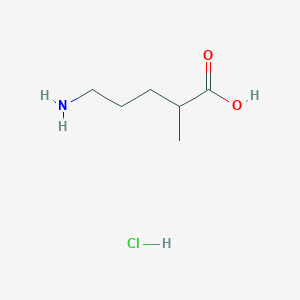
![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)
![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)
